- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

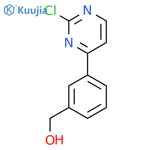

937273-29-5 structure

Nombre del producto:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

Número CAS:937273-29-5

MF:C14H13ClN2O

Megavatios:260.718822240829

MDL:MFCD29921205

CID:4660284

PubChem ID:53363692

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Propiedades químicas y físicas

Nombre e identificación

-

- 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

- PACR-008

- Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-

- 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)

- SY060678

- DB-105898

- AKOS027336003

- CS-0458780

- 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine

- SCHEMBL1097452

- SB59544

- F51020

- 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine

- MFCD29921205

- 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

- 937273-29-5

-

- MDL: MFCD29921205

- Renchi: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2

- Clave inchi: SFLXQVPCWIHCJQ-UHFFFAOYSA-N

- Sonrisas: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1

Atributos calculados

- Calidad precisa: 260.0716407g/mol

- Masa isotópica única: 260.0716407g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 5

- Complejidad: 262

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 35Ų

- Xlogp3: 3.1

Propiedades experimentales

- Denso: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- Disolución: Very slightly soluble (0.31 g/l) (25 º C),

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Información de Seguridad

- Condiciones de almacenamiento:(BD444743)

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10235-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

¥8259.0 | 2024-07-18 | |

| Chemenu | CM121294-1g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$362 | 2024-07-19 | |

| eNovation Chemicals LLC | D777058-5g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$470 | 2024-07-20 | |

| Ambeed | A833797-10g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 10g |

$984.0 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529447-250mg |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 98% | 250mg |

¥1965.00 | 2024-04-24 | |

| Crysdot LLC | CD11009239-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 5g |

$982 | 2024-07-19 | |

| Aaron | AR00H29C-250mg |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 250mg |

$75.00 | 2025-02-11 | |

| Aaron | AR00H29C-1g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$188.00 | 2025-02-11 | |

| Aaron | AR00H29C-5g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$476.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D777058-25g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 25g |

$1430 | 2024-07-20 |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ; overnight, rt

Referencia

- Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C

Referencia

- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis, Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Synthesis of pacritinib hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ; overnight, 40 °C

Referencia

- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2, European Journal of Medicinal Chemistry, 2015, 95, 104-115

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 20 h, rt

Referencia

- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 17 h, rt

Referencia

- Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Oxygen linked pyrimidine derivatives, United States, , ,

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Literatura relevante

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine) Productos relacionados

- 1849390-56-2(Sodium 4-methylpentane-2-sulfinate)

- 35089-25-9(Cholestane-3b,5a,6a-triol)

- 1504087-85-7(2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid)

- 6345-19-3(3,5,5-trimethylimidazolidine-2,4-dione)

- 851080-37-0(N-(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)

- 2060051-38-7(4-chloro-7-methoxy-1H-indole-2-carboxylic acid)

- 1904021-20-0(4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile)

- 1806969-19-6(5-Chloro-4-(difluoromethyl)-3-fluoropyridine-2-acetonitrile)

- 2229098-95-5((1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}cyclopropyl)methanamine)

- 83025-10-9(3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

Pureza:99%

Cantidad:10g

Precio ($):886.0